(1R,3S)-3-Aminocyclopentanol

描述

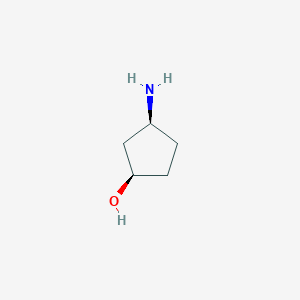

Structure

3D Structure

属性

IUPAC Name |

(1R,3S)-3-aminocyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFYRVZIONNYSM-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(1R,3S)-3-Aminocyclopentanol physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (1R,3S)-3-Aminocyclopentanol

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral intermediates is paramount for successful synthesis and formulation. This compound is a critical chiral building block, notably utilized in the synthesis of the anti-HIV drug Bictegravir.[1][2] This technical guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols, and logical workflows pertinent to its application.

Physicochemical Properties

The fundamental properties of this compound and its commonly used hydrochloride salt are summarized below. These parameters are essential for designing synthetic routes, purification strategies, and formulation studies.

| Property | Value | Form | Source |

| Molecular Formula | C₅H₁₁NO | Free Base | [3][4][5][6][7][8] |

| C₅H₁₂ClNO | Hydrochloride Salt | [9][10][11] | |

| Molecular Weight | 101.15 g/mol | Free Base | [3][5][8] |

| 137.61 g/mol | Hydrochloride Salt | [9][10][11] | |

| IUPAC Name | cis-(1R,3S)-3-aminocyclopentan-1-ol | Free Base | [3] |

| Appearance | Colorless to pale yellow oil/liquid | Free Base | [5][7] |

| White to pale yellow solid | Hydrochloride Salt | [9][10] | |

| Melting Point | Not available | Free Base | |

| 93-96°C | Hydrochloride Salt | [9] | |

| Boiling Point | 179°C | Free Base | [5][7] |

| Density | 1.084 g/cm³ | Free Base | [5][7] |

| Flash Point | 62°C | Free Base | [5][7] |

| pKa (Predicted) | 15.06 ± 0.40 | Free Base | [4][5][7] |

| Computed logP | -0.4 | Free Base | [3][12] |

| Solubility | Soluble in ethanol, water, and ether.[1][6][7] | Free Base | |

| Slightly soluble in DMSO, Methanol, and Water.[1][9][10] | Hydrochloride Salt |

Role in Pharmaceutical Synthesis

This compound is not known to be directly involved in biological signaling pathways. Its significance lies in its role as a chiral synthon. The specific stereochemistry of its amino and hydroxyl groups is crucial for the biological activity of the final pharmaceutical product.[2] A primary application is in the synthesis of the integrase inhibitor Bictegravir.[1][2] The chemo-enzymatic synthesis pathway provides a scalable and stereoselective route to this key intermediate.

Caption: Chemo-enzymatic synthesis of this compound hydrochloride.

Experimental Protocols

Detailed and reproducible experimental protocols are vital for research and development. The following sections provide methodologies for the synthesis of the hydrochloride salt and a general procedure for solubility determination.

Synthesis of this compound Hydrochloride via Boc-Deprotection

This protocol details the deprotection of a Boc-protected precursor to yield the target hydrochloride salt, a common final step in its synthesis.[10][13][14]

Materials:

-

N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate (or a similar protected precursor)

-

Isopropanol

-

Acetone

-

Nitrogen gas supply

-

Reaction flask with stirring and temperature control

Procedure:

-

Preparation of HCl/Isopropanol Solution: Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.[10][11] Cool the flask to 5°C with stirring.[10][11]

-

Slowly add 93.4 g of pivaloyl chloride dropwise, ensuring the temperature is maintained at 5°C.[10][11]

-

After the addition is complete, allow the reaction mixture to warm to 25°C and stir for an additional 30 minutes to ensure the in-situ formation of HCl.[10][11]

-

Deprotection Reaction: Prepare a solution of 52 g of the N-Boc protected starting material dissolved in 53 g of isopropanol.[10][11]

-

Add this solution dropwise to the prepared HCl/isopropanol mixture.[10][11]

-

Stir the reaction at room temperature (25°C) for 12 hours.[10][13] Monitor the reaction progress by Gas Chromatography (GC).[10][11]

-

Crystallization and Isolation: Upon reaction completion, cool the system to 0°C and continue stirring for 1 hour to ensure complete precipitation of the product.[10][13]

-

Filter the resulting white solid under a nitrogen atmosphere.[10] Wash the filter cake with isopropanol at 5°C until the washings are colorless.[10][11]

-

Purification: Suspend the filter cake in 40 g of acetone. Heat the suspension to 50°C and stir for 2 hours.[10][11]

-

Cool the mixture to 0°C and filter again under nitrogen.[10][11] Wash the final filter cake with acetone (5°C).[10][11]

-

Drying: Dry the product under vacuum at 40°C for 12 hours to yield this compound hydrochloride.[10][11]

General Protocol for Solubility Determination

This protocol outlines a standard workflow for determining the saturation solubility of a compound in a given solvent.[1]

Caption: Experimental workflow for determining the solubility of a compound.

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of the compound (e.g., this compound hydrochloride) to a known volume of the selected solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling: Once equilibrated, cease agitation and allow the excess solid to settle. Carefully extract a sample of the clear supernatant. It is critical to filter the sample (e.g., using a syringe filter) to remove any undissolved microcrystals.

-

Analysis: Accurately dilute the filtered sample and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC, GC, or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The result is typically expressed in units such as mg/mL or mol/L at the specified temperature.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1110772-05-8 [chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

- 7. chembk.com [chembk.com]

- 8. This compound(Hydrochloride form) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. This compound HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]

- 10. This compound hydrochloride | 1279032-31-3 [chemicalbook.com]

- 11. This compound hydrochloride CAS#: 1279032-31-3 [m.chemicalbook.com]

- 12. (1R,3R)-3-Aminocyclopentanol | C5H11NO | CID 22827986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

Spectroscopic Data and Analysis of (1R,3S)-3-Aminocyclopentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,3S)-3-aminocyclopentanol, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and expected spectroscopic characteristics based on its chemical structure and analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided, along with a logical workflow for its spectroscopic analysis.

Introduction

This compound is a bifunctional molecule featuring a cyclopentane ring with amino and hydroxyl groups in a specific stereochemical arrangement. This defined three-dimensional structure is crucial for its application as a chiral building block in the synthesis of complex pharmaceutical compounds. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in drug discovery and development.

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for this compound. It is important to note that the NMR data is based on computational predictions and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Predicted | - | - | H1 (CH-OH) |

| Predicted | - | - | H3 (CH-NH₂) |

| Predicted | - | - | Cyclopentyl H |

| Predicted | - | - | Cyclopentyl H |

| Predicted | - | - | Cyclopentyl H |

| Predicted | - | - | Cyclopentyl H |

| Predicted | - | - | OH |

| Predicted | - | - | NH₂ |

Note: Predicted data is sourced from publicly available chemical databases and may vary from experimental values.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Predicted | C1 (CH-OH) |

| Predicted | C3 (CH-NH₂) |

| Predicted | Cyclopentyl CH₂ |

| Predicted | Cyclopentyl CH₂ |

| Predicted | Cyclopentyl CH₂ |

Note: Predicted data is sourced from publicly available chemical databases and may vary from experimental values.

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol), N-H stretch (amine) |

| 3000-2850 | Medium-Strong | C-H stretch (alkane) |

| 1650-1580 | Medium | N-H bend (amine) |

| 1470-1430 | Medium | C-H bend (alkane) |

| 1150-1050 | Strong | C-O stretch (secondary alcohol) |

| 1100-1000 | Medium | C-N stretch (amine) |

Mass Spectrometry (MS)

Expected Mass Spectral Data

| m/z | Interpretation |

| 101 | [M]⁺ (Molecular Ion) |

| 102 | [M+H]⁺ (in case of soft ionization) |

| 84 | [M-NH₃]⁺ |

| 83 | [M-H₂O]⁺ |

| 57 | [C₄H₉]⁺ fragment |

| 44 | [C₂H₆N]⁺ fragment |

Experimental Protocols

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with a suitable accessory (e.g., ATR, KBr press)

-

Potassium bromide (KBr), if using the pellet method

-

Mortar and pestle

-

Spatula

Procedure (using Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, N-H, C-H, C-O, C-N).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)[1]

-

Solvent for sample preparation (e.g., methanol, acetonitrile)

-

Syringe pump or autosampler

Procedure (using Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low ppm range) in a suitable solvent.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

Sample Infusion: Introduce the sample solution into the ESI source via a syringe pump or autosampler.

-

Spectrum Acquisition: Acquire the mass spectrum in the positive ion mode to observe the [M+H]⁺ ion.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While experimental data is not widely published, the provided predicted data and expected spectral features, in conjunction with the detailed experimental protocols, offer a valuable resource for researchers and scientists involved in the synthesis and application of this important chiral intermediate. The presented workflow emphasizes a multi-technique approach for a thorough and confident structural characterization. It is recommended that experimental data be acquired and compared with the information presented herein for definitive analysis.

References

(1R,3S)-3-Aminocyclopentanol: A Technical Guide to Stereochemistry and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol is a chiral synthetic intermediate of significant interest in the pharmaceutical industry, notably as a key building block for various therapeutic agents. Its efficacy as a synthon is intrinsically linked to its well-defined three-dimensional structure. This technical guide provides a detailed analysis of the stereochemistry and conformational landscape of this compound. While a definitive experimental crystal structure is not publicly available, this document extrapolates from established principles of stereochemistry, conformational analysis of substituted cyclopentane rings, and computational studies on analogous systems to predict its most probable low-energy conformations. A thorough understanding of these structural nuances is paramount for its effective application in rational drug design and asymmetric synthesis.

Stereochemistry

This compound possesses two chiral centers at the C1 and C3 positions of the cyclopentane ring. The "(1R,3S)" designation defines the absolute configuration at these stereocenters, leading to a trans relationship between the hydroxyl (-OH) and amino (-NH₂) groups.[1] This specific stereoisomer is one of four possible stereoisomers of 3-aminocyclopentanol, which include its enantiomer (1S,3R)-3-aminocyclopentanol and a pair of cis diastereomers, (1R,3R)- and (1S,3S)-3-aminocyclopentanol.[1] The precise spatial arrangement of the functional groups in the (1R,3S) isomer is crucial for its utility in the synthesis of enantiomerically pure pharmaceutical compounds.[1]

Figure 1: Stereochemical relationships of 3-aminocyclopentanol isomers.

Conformational Analysis

The cyclopentane ring is not planar and exists in a dynamic equilibrium of puckered conformations to alleviate torsional strain.[2][3] The two most commonly discussed conformations are the envelope (Cₛ symmetry) and the twist or half-chair (C₂ symmetry) .[4] These conformers can readily interconvert through a low-energy process known as pseudorotation.[4] For a 1,3-disubstituted cyclopentane such as this compound, the substituents can occupy either pseudo-axial or pseudo-equatorial positions in these puckered forms. The relative stability of these conformers is determined by a balance of steric hindrance and intramolecular interactions, such as hydrogen bonding.

Predicted Conformational Preferences

In the absence of direct experimental data for this compound, we can infer its conformational preferences from computational studies on analogous 1,3-disubstituted cyclopentanes. Generally, bulky substituents prefer to occupy the less sterically hindered pseudo-equatorial positions to minimize steric strain. However, electronegative substituents, such as the hydroxyl group, may favor a pseudo-axial orientation due to stabilizing hyperconjugative effects.

A computational study on 1,3-disubstituted cyclopentanes using Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) provides valuable insights.[5] The study suggests that for substituents with differing electronic and steric demands, the conformational landscape is complex. For instance, in 2-methylcyclopentanol, the electronegative hydroxyl group shows a preference for the pseudo-axial position, while the methyl group favors the pseudo-equatorial position.[5]

Extrapolating this to this compound, it is plausible that conformations placing the larger amino group (or its protonated form in the hydrochloride salt) in a pseudo-equatorial position would be favored to minimize steric hindrance. The smaller hydroxyl group might then occupy a pseudo-axial or pseudo-equatorial position depending on the specific puckering of the ring and the potential for intramolecular hydrogen bonding.

Quantitative Conformational Data (Predicted)

The following table summarizes predicted relative energies for different conformations of a model 1,3-disubstituted cyclopentane system, based on computational studies of analogous molecules.[5] These values should be considered as estimates for this compound and highlight the subtle energy differences between conformers.

| Conformer Description | Substituent Orientation (1-OH, 3-NH₂) | Predicted Relative Energy (kcal/mol) |

| Twist (T) | pseudo-equatorial, pseudo-equatorial | 0.00 (global minimum) |

| Twist (T) | pseudo-axial, pseudo-equatorial | 0.2 - 0.5 |

| Envelope (E) | pseudo-equatorial, pseudo-equatorial | ~0.1 |

| Envelope (E) | pseudo-axial, pseudo-equatorial | ~0.6 |

Note: These are estimated values based on computational studies of similar 1,3-disubstituted cyclopentanes and are intended for comparative purposes only.

Figure 2: Workflow for computational conformational analysis.

Experimental Protocols for Structural Elucidation

To definitively determine the conformational preferences of this compound, a combination of spectroscopic and crystallographic techniques would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy, along with 2D techniques like COSY, HSQC, and NOESY, are powerful tools for conformational analysis in solution.

-

Sample Preparation: A solution of this compound (or its hydrochloride salt) is prepared in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) at a concentration of approximately 5-10 mg/mL.

-

Data Acquisition:

-

¹H NMR spectra are acquired to observe chemical shifts and proton-proton coupling constants (J-values).

-

¹³C NMR spectra are recorded to identify the number of unique carbon environments.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are performed to identify protons that are close in space, providing crucial distance constraints for determining the relative orientation of substituents.

-

-

Data Analysis:

-

Coupling Constants (J-values): The magnitude of vicinal ³J(H,H) coupling constants can be related to the dihedral angle between the protons via the Karplus equation. This information helps to define the puckering of the cyclopentane ring.

-

NOESY: Through-space correlations in the NOESY spectrum can provide definitive evidence for the proximity of certain protons, for example, between pseudo-axial protons on C1 and C3.

-

Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.

-

Crystal Growth: Single crystals of this compound or its hydrochloride salt are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.

-

Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as a series of frames.

-

Structure Solution and Refinement: The collected data is used to solve the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles. This would provide definitive information on the solid-state conformation of the cyclopentane ring and the orientation of the amino and hydroxyl groups.

Synthesis and Purification

Several synthetic routes to this compound hydrochloride have been reported, often involving the deprotection of a protected precursor.

Deprotection of N-Boc-(1R,3S)-3-aminocyclopentanol

A common final step is the removal of a tert-Butoxycarbonyl (Boc) protecting group from the nitrogen atom.

-

Protocol:

-

Dissolve N-Boc-(1R,3S)-3-aminocyclopentanol in a suitable organic solvent such as dioxane or isopropanol.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or generated in situ from acetyl chloride and isopropanol) to the reaction mixture.

-

Stir the reaction at room temperature for a specified period (e.g., 2-4 hours), monitoring completion by a suitable technique like TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Induce precipitation of the hydrochloride salt by adding an anti-solvent such as acetonitrile or acetone.

-

Filter the solid product, wash with the anti-solvent, and dry under vacuum.

-

Figure 3: General workflow for the synthesis via deprotection.

Conclusion

This compound is a valuable chiral building block whose utility is defined by its specific stereochemistry and conformational behavior. While direct experimental structural data is limited, a comprehensive understanding of its likely three-dimensional structure can be achieved through the application of fundamental principles of conformational analysis and by drawing parallels with computationally and experimentally characterized analogous systems. The cyclopentane ring exists in a dynamic equilibrium of puckered envelope and twist conformations. For the trans-1,3-disubstituted pattern of this compound, conformations that minimize steric repulsion by placing the larger amino substituent in a pseudo-equatorial position are predicted to be of lower energy. Definitive structural elucidation would require detailed NMR spectroscopic analysis in solution and single-crystal X-ray diffraction in the solid state. The synthetic protocols for this compound are well-established, allowing for its preparation in high stereochemical purity for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Characterization of (1R,3S)-3-Aminocyclopentanol

(1R,3S)-3-Aminocyclopentanol is a pivotal chiral building block in modern medicinal chemistry. Its distinct stereochemistry, featuring both an amino and a hydroxyl group in a trans configuration on a cyclopentane ring, renders it an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents.[1] This guide offers a comprehensive overview of its synthesis, characterization, and physicochemical properties, tailored for researchers, scientists, and professionals in drug development. The defined stereochemistry of this compound is critical, as it is a key intermediate in the synthesis of pharmaceuticals such as the anti-HIV drug Bictegravir.[2][3] The biological activity of the final drug product is intrinsically linked to using the correct stereoisomer.[2]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound and its common hydrochloride salt form is essential for its effective application in synthesis.

| Property | Value |

| CAS Number | 1279032-31-3 (for hydrochloride salt)[1][4] |

| Molecular Formula | C₅H₁₂ClNO (hydrochloride salt)[1] |

| Molecular Weight | 137.61 g/mol (hydrochloride salt)[1] |

| Appearance | White to pale yellow solid[1] |

| Melting Point | 93-96°C[1] |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[1] |

| Storage | Inert atmosphere, Room Temperature[1] |

Synthesis of this compound Hydrochloride

The enantioselective synthesis of this compound is a focal point of research, with various methods developed to achieve high yields and optical purity. Key strategies include chemo-catalytic methods, often involving asymmetric reactions, and chemo-enzymatic routes that leverage the high stereoselectivity of enzymes.

Chemo-Enzymatic Synthetic Pathway

A robust and scalable method involves a multi-step process that begins with a hetero-Diels-Alder reaction, followed by reduction, enzymatic kinetic resolution to establish the correct stereochemistry, and finally, deprotection to yield the target compound.[3] This pathway is noted for its high stereoselectivity and scalability.[3]

Experimental Protocols

Detailed methodologies for key synthetic steps are provided below.

Protocol 1: Deprotection of N-Boc Precursor via In-situ HCl Generation [2]

-

Under a nitrogen atmosphere, add 82 g of isopropanol to a suitable reaction flask.

-

Cool the flask to 5°C while stirring.

-

Slowly add 93.4 g of pivaloyl chloride dropwise, maintaining the temperature at 5°C.

-

After the addition is complete, warm the reaction to 25°C and stir for 30 minutes to generate HCl in situ.

-

Prepare a solution of 52 g of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate dissolved in 53 g of isopropanol.

-

Add this solution dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 12 hours, monitoring progress by GC.

-

Upon completion, cool the reaction system to 0°C and stir for 1 hour to ensure complete precipitation.

-

Filter the solid product under a nitrogen atmosphere.

-

Wash the filter cake with isopropanol at 5°C until the washings are colorless.

-

Suspend the filter cake in 40 g of acetone, heat to 50°C, and stir for 2 hours.

-

Cool the mixture to 0°C and filter again under nitrogen.

-

Wash the filter cake with acetone at 5°C.

-

Dry the product under vacuum at 40°C for 12 hours.

Protocol 2: Deprotection using HCl in Dioxane [2]

-

Dissolve 10 g of the N-Boc protected starting material in 20 mL of dioxane.

-

Add 50 mL of 4M HCl in dioxane to the solution.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction solution under reduced pressure.

-

Add 100 mL of acetonitrile to the residue to induce precipitation.

-

Filter the resulting solid.

-

Wash the filter cake with 100 mL of acetonitrile.

-

Dry the solid to obtain this compound hydrochloride.

Synthesis Data Summary

| Reaction Step | Key Reagents | Solvent | Yield | Purity by GC |

| Deprotection and Hydrochloride Salt Formation | Pivaloyl chloride, Isopropanol | Isopropanol | 69.8% (overall) | 99.75% |

| Boc Deprotection | HCl in Dioxane | Dioxane | 95% | - |

Characterization

A combination of analytical techniques is employed to confirm the structure, purity, and stereochemistry of this compound.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Protocol : High-resolution ¹H and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Advanced 2D NMR techniques, such as NOESY, can provide further structural information.[6]

-

Data Analysis : The chemical shifts, coupling constants (J-values), and integration of peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are used to confirm the covalent structure of the molecule. NOESY experiments can reveal through-space correlations, helping to confirm the trans relationship between the amino and hydroxyl groups.[6]

Mass Spectrometry (MS)

-

Protocol : The sample is ionized (e.g., by electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis : The molecular ion peak confirms the molecular weight of the compound. For the free base, C₅H₁₁NO, the expected exact mass is approximately 101.08 Da.[7] The fragmentation pattern can provide additional structural confirmation.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Protocol : A solution of the sample is injected into an HPLC system equipped with a chiral stationary phase (CSP). An appropriate mobile phase is used to achieve separation of the enantiomers.

-

Data Analysis : Chiral HPLC is a crucial technique for determining the enantiomeric purity (or enantiomeric excess, ee) of the sample.[5] The retention times of the different stereoisomers are compared to standards to confirm the identity of the (1R,3S) enantiomer and to quantify any other stereoisomers present.[5]

Melting Point Determination

-

Protocol : A small amount of the solid sample is heated in a melting point apparatus, and the temperature range over which it melts is recorded.

-

Data Analysis : A sharp melting point range close to the literature value (93-96°C for the hydrochloride salt) is indicative of high purity.[1] A broad or depressed melting point suggests the presence of impurities.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 1279032-31-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a Chiral Scaffold: Early Explorations of Aminocyclopentanol Isomers

A Technical Guide to the Foundational Research and Discovery of Aminocyclopentanol Stereoisomers

For researchers, scientists, and professionals in drug development, the aminocyclopentanol core represents a vital chiral building block, integral to the synthesis of numerous therapeutic agents. Long before the advent of modern asymmetric synthesis and high-throughput screening, the foundational work on isolating and characterizing the stereoisomers of this simple cyclic amino alcohol laid the groundwork for its later application in complex pharmaceutical molecules. This in-depth guide delves into the early research and discovery of aminocyclopentanol isomers, detailing the pioneering experimental protocols, the classical methods of characterization, and the nascent understanding of their biological significance.

Early Synthetic Approaches: The Quest for the Cyclopentane Ring

The initial forays into the synthesis of aminocyclopentanols were intrinsically linked to the broader challenge of constructing and functionalizing the five-membered cyclopentane ring. Early 20th-century chemists relied on multi-step classical reactions, often starting from readily available precursors. A significant breakthrough in accessing the aminocyclopentanol scaffold came from the work of French chemists Godchot and Mousseron in the 1930s. Their approach, while laborious by modern standards, provided a viable pathway to these novel structures.

The Godchot-Mousseron Pathway: From Cyclopentene to Aminocyclopentanol

A key strategy employed by early researchers was the functionalization of cyclopentene. The work of Godchot, Mousseron, and Granger in 1935 detailed the preparation of trans-2-chlorocyclopentanol, a crucial intermediate. This was followed by amination to introduce the amino group, leading to the formation of 2-aminocyclopentanol isomers.

Experimental Protocol: Synthesis of trans-2-Chlorocyclopentanol (adapted from Godchot, Mousseron, and Granger, 1935)

A detailed protocol for the synthesis of the precursor trans-2-chlorocyclopentanol is available in the literature. The procedure involves the addition of hypochlorous acid to cyclopentene. While the original 1935 publication provides the foundational method, a more accessible and detailed experimental procedure for a similar transformation is documented in Organic Syntheses.[1]

Experimental Protocol: Conversion of 2-Chlorocyclopentanol to 2-Aminocyclopentanol

The conversion of the chlorohydrin to the corresponding amino alcohol was a logical subsequent step, typically achieved by reaction with ammonia or an amine. While the specific high-pressure amination methods of the early 20th century are not readily detailed in modern databases, a general representation of this transformation is as follows:

-

Reaction Setup: 2-chlorocyclopentanol is placed in a sealed reaction vessel, suitable for high-pressure reactions (an autoclave).

-

Amination: An excess of aqueous or alcoholic ammonia solution is added.

-

Heating: The mixture is heated to a temperature typically exceeding 100°C. The elevated temperature and pressure are necessary to drive the nucleophilic substitution of the chloride by the weakly nucleophilic ammonia.

-

Workup: After cooling, the excess ammonia is removed, and the reaction mixture is worked up to isolate the aminocyclopentanol product. This would have involved extraction and distillation.

This process would yield a mixture of cis- and trans-2-aminocyclopentanol, which would then require separation.

Table 1: Early Synthetic Data for Aminocyclopentanol Precursors

| Compound | Starting Material | Reagents | Reported Yield | Reference |

| trans-2-Chlorocyclopentanol | Cyclopentene | Hypochlorous Acid | Not specified in abstract | Godchot, Mousseron, and Granger (1935) |

Logical Workflow for the Godchot-Mousseron Synthesis

Caption: Synthetic pathway from cyclopentene to aminocyclopentanol isomers.

The Challenge of Isomer Separation: Classical Resolution Techniques

With a mixture of stereoisomers in hand, early researchers faced the significant challenge of separation without the aid of modern chromatographic techniques. The primary method for resolving enantiomers and separating diastereomers was fractional crystallization.

Fractional Crystallization of Diastereomeric Salts

For the separation of enantiomers of a racemic amine, a chiral acid was employed to form diastereomeric salts. These salts, having different physical properties, could then be separated by their differential solubility in a suitable solvent. Tartaric acid was a commonly used resolving agent for this purpose.[1][2]

Experimental Protocol: Resolution of Racemic Aminocyclopentanol via Diastereomeric Salt Formation

-

Salt Formation: The racemic mixture of aminocyclopentanol is dissolved in a suitable solvent (e.g., ethanol or methanol). An equimolar amount of an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, dissolved in the same solvent, is added.

-

Crystallization: The solution is allowed to cool slowly. The diastereomeric salt with the lower solubility will crystallize out of the solution first.[2]

-

Isolation: The crystals are isolated by filtration.

-

Recrystallization: To achieve higher purity, the isolated crystals are recrystallized one or more times from the same solvent. The progress of the resolution is monitored by measuring the optical rotation of the mother liquor.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically enriched free amine, which is then isolated by extraction.

Logical Workflow for Chiral Resolution

Caption: Classical chiral resolution of aminocyclopentanol.

Characterization in the Pre-Spectroscopic Era

Before the widespread availability of NMR and mass spectrometry, the characterization of newly synthesized compounds relied on a combination of physical properties and chemical tests.

-

Melting Point: A sharp and distinct melting point was a key indicator of purity. For the diastereomeric salts, different melting points would confirm their distinct nature.

-

Elemental Analysis: Combustion analysis provided the empirical formula of the compound, confirming its elemental composition.

-

Polarimetry: The measurement of optical rotation was the definitive method for characterizing chiral compounds. The specific rotation, a characteristic physical property of a chiral molecule, was used to assess the enantiomeric purity of the resolved aminocyclopentanols.[3][4] A positive or negative rotation indicated the presence of an excess of one enantiomer.

Table 2: Physicochemical Data for Aminocyclopentanol Isomers (Hypothetical Early Data)

| Isomer | Melting Point (°C) | Specific Rotation [α]D |

| (+)-trans-2-Aminocyclopentanol | Data not available | Positive value |

| (-)-trans-2-Aminocyclopentanol | Data not available | Negative value |

| cis-2-Aminocyclopentanol (racemic) | Data not available | 0° |

Early Biological Investigations: A Nascent Field

In the early to mid-20th century, the exploration of the biological activities of newly synthesized compounds was not as systematic as it is today. There is limited specific information available on the early pharmacological screening of aminocyclopentanol isomers themselves. However, the broader class of amino alcohols and cyclopentane-containing molecules were of growing interest.

The functionalized cyclopentane ring is a core structure in many biologically active natural products, including prostaglandins and certain steroids.[5] While the detailed mechanisms were unknown, the physiological effects of such compounds spurred interest in simpler cyclopentane derivatives. Research from later periods has shown that aminocyclopentane derivatives can exhibit a range of biological activities, including anticonvulsant effects.[6] It is plausible that early research into aminocyclopentanols was driven by a general interest in creating novel structures with potential physiological activity, inspired by the structures of known natural products.

The discovery of the first synthetic drugs in the late 19th and early 20th centuries marked the beginning of modern pharmaceutical chemistry.[7] The synthesis of novel scaffolds like the aminocyclopentanols would have been part of this broader wave of exploration, with the hope of discovering new therapeutic agents. However, detailed studies of their specific interactions with biological signaling pathways would have to await the development of more advanced biochemical and pharmacological techniques in the latter half of the 20th century.

Conclusion

The early research and discovery of aminocyclopentanol isomers were characterized by the application of classical synthetic and analytical techniques. The pioneering work of chemists like Godchot and Mousseron provided the first access to these chiral building blocks. The separation of their stereoisomers through painstaking fractional crystallization and their characterization by physical constants such as melting point and optical rotation laid the essential groundwork for our modern understanding of these important molecules. While the initial biological investigations were not as targeted as contemporary drug discovery programs, this early work was a crucial first step, providing the chemical matter that would later be found to be integral to the development of life-saving medicines. This foundational research is a testament to the ingenuity and perseverance of early organic chemists and highlights the enduring importance of fundamental synthesis and characterization in the advancement of science.

References

Theoretical Stability of (1R,3S)-3-Aminocyclopentanol Conformers: An In-Depth Technical Guide

Affiliation: Google Research

Abstract

(1R,3S)-3-Aminocyclopentanol is a chiral building block of significant interest in the pharmaceutical industry, notably as an intermediate in the synthesis of antiviral drugs. Its three-dimensional structure is critical to its role in asymmetric synthesis and its influence on the biological activity of derived molecules. This technical guide provides a comprehensive theoretical analysis of the conformational landscape of this compound. In the absence of specific, publicly available experimental or computational studies on this molecule, this paper extrapolates from established principles of stereochemistry and conformational analysis of 1,3-disubstituted cyclopentane systems. We explore the key factors governing the stability of its conformers, namely the puckering of the cyclopentane ring, steric hindrance, and the potential for stabilizing intramolecular hydrogen bonds. A generalized computational protocol for determining the relative energies of these conformers is presented, along with predicted stability data. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of the structural nuances of this important synthetic intermediate.

Introduction

The cyclopentane ring, a common motif in natural products and pharmaceutical compounds, is not planar. It adopts puckered conformations to alleviate torsional strain. For substituted cyclopentanes, the spatial orientation of the substituents and their interactions with the ring and each other determine the relative stability of the various possible conformers. This compound, with its trans relationship between the hydroxyl and amino groups, presents a fascinating case study in the balance of steric and electronic effects.

The conformational preferences of this molecule are dictated by two primary opposing forces:

-

Steric Hindrance: Substituents generally favor the less sterically hindered pseudo-equatorial positions on the puckered cyclopentane ring.

-

Intramolecular Hydrogen Bonding (IHB): The proximity of the hydroxyl (donor) and amino (acceptor) groups can lead to the formation of a stabilizing intramolecular hydrogen bond. This interaction often requires the substituents to adopt specific, sometimes sterically less favorable, orientations.

Understanding the equilibrium between these conformers is crucial for predicting the molecule's reactivity and its ability to fit into the active sites of enzymes or receptors.

Conformational Landscape of Cyclopentane

The cyclopentane ring avoids a planar structure due to significant torsional strain from eclipsing C-H bonds. Instead, it exists in a dynamic equilibrium between two main puckered conformations: the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry). These conformations are not rigid and can interconvert through a low-energy process known as pseudorotation.

In a substituted cyclopentane like this compound, the hydroxyl and amino groups can occupy either pseudo-axial or pseudo-equatorial positions. The relative stability of these arrangements is the central focus of this analysis.

Key Conformers of this compound

For a trans-1,3-disubstituted cyclopentane, the two primary conformations of interest involve the substituents in either a di-pseudo-equatorial or a pseudo-axial/pseudo-equatorial arrangement that could be stabilized by intramolecular hydrogen bonding.

-

Di-pseudo-equatorial (ee) Conformer: In this conformation, both the -OH and -NH2 groups occupy pseudo-equatorial positions. This arrangement is generally favored as it minimizes steric interactions with the hydrogen atoms on the ring.

-

Intramolecularly Hydrogen-Bonded (IHB) Conformer: A conformation that allows for the formation of a hydrogen bond between the hydroxyl and amino groups can be significantly stabilized. This often involves one or both substituents adopting a more pseudo-axial character to achieve the necessary proximity, forming a pseudo-six-membered ring. The stability gained from the hydrogen bond can potentially overcome the increased steric strain.

The diagram below illustrates the equilibrium between the sterically favored di-pseudo-equatorial conformer and a conformer stabilized by an intramolecular hydrogen bond.

Predicted Conformational Stability Data

| Conformer | Predicted Relative Energy (kcal/mol) | Key Stabilizing/Destabilizing Factors |

| Di-pseudo-equatorial (ee) | 0.0 (Reference) | Minimizes steric hindrance. |

| Intramolecular H-Bonded (IHB) | 0.2 - 1.5 | Stabilized by O-H···N hydrogen bond; some steric strain may be present. |

| Other Pseudo-axial/equatorial arrangements | > 2.0 | Increased steric hindrance without compensating H-bond stabilization. |

Note: These values are predictions based on analogous systems and established chemical principles. Actual values would need to be determined through specific computational studies.

Generalized Computational Protocol

To obtain precise quantitative data for the conformers of this compound, a standard computational chemistry workflow would be employed. This protocol outlines the typical steps involved.

-

Initial Conformer Search:

-

A conformational search is performed using a molecular mechanics (MM) force field (e.g., MMFF94s). This step broadly explores the potential energy surface to identify a wide range of possible low-energy structures.

-

-

Geometry Optimization and Frequency Calculation:

-

The low-energy conformers identified in the MM search are then subjected to geometry optimization using a more accurate method, typically Density Functional Theory (DFT).

-

A common choice of method is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one like 6-311+G(d,p) for higher accuracy.

-

Frequency calculations are performed on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., zero-point vibrational energies and thermal corrections to Gibbs free energy).

-

-

Single-Point Energy Refinement:

-

To further refine the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/aug-cc-pVTZ).

-

-

Solvation Effects:

-

The influence of a solvent (e.g., water, chloroform) is often crucial. Solvation effects are typically included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

-

Data Analysis:

-

The final relative energies (usually Gibbs free energies) of all stable conformers are calculated.

-

Key geometric parameters, such as dihedral angles and hydrogen bond lengths, are analyzed.

-

The Boltzmann population of each conformer at a given temperature is calculated from their relative free energies.

-

The following diagram provides a visual representation of this computational workflow.

Conclusion

The conformational stability of this compound is governed by a delicate balance between minimizing steric strain and maximizing the stabilizing effect of intramolecular hydrogen bonding. Theoretical predictions suggest that the di-pseudo-equatorial conformer is likely to be the most stable, but a conformation that supports an O-H···N hydrogen bond is expected to be of comparable energy and could significantly contribute to the overall conformational population, particularly in non-polar environments. A definitive and quantitative understanding of this system awaits detailed computational studies following the protocols outlined in this guide. Such studies are essential for rationalizing the role of this chiral building block in synthesis and for the design of novel therapeutics.

An In-Depth Technical Guide to the Chemical Reactivity of Amino and Hydroxyl Groups in (1R,3S)-3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1R,3S)-3-Aminocyclopentanol is a pivotal chiral building block in contemporary medicinal chemistry, most notably as a key component in the synthesis of the anti-HIV drug Bictegravir.[1][2][3] Its bifunctional nature, possessing both a primary amino group and a secondary hydroxyl group in a specific stereochemical arrangement, presents both opportunities and challenges in synthetic chemistry.[4] Understanding the distinct chemical reactivity of these two functional groups is paramount for the efficient and selective synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive analysis of the factors governing the reactivity of the amino and hydroxyl moieties in this compound, supported by quantitative data, detailed experimental protocols for selective modifications, and visualizations of reaction pathways and biological mechanisms.

Introduction to this compound

This compound is a chiral cyclic amino alcohol with the amino and hydroxyl groups in a trans configuration on a cyclopentane ring.[4] This specific stereochemistry is crucial for its application in the synthesis of enantiomerically pure drugs, where biological activity is often highly dependent on the three-dimensional arrangement of the molecule. The presence of two nucleophilic centers, the nitrogen of the amino group and the oxygen of the hydroxyl group, dictates its chemical behavior. The selective functionalization of one group in the presence of the other is a common challenge in the synthesis of derivatives of this molecule.

Physicochemical Properties and Predicted Reactivity

| Functional Group | Estimated pKa | Basis for Estimation |

| Protonated Amine (-NH3+) | ~9-11 | The pKa of the conjugate acid of a typical cyclic secondary amine is in this range.[5] |

| Hydroxyl (-OH) | ~16-18 | The pKa of a typical secondary alcohol is in this range.[5] |

The lower pKa of the protonated amine compared to the hydroxyl group indicates that the amino group is significantly more basic than the hydroxyl group. In its neutral form, the lone pair of electrons on the nitrogen atom is more available for donation, making the amino group a stronger nucleophile than the hydroxyl group under neutral or basic conditions.

Chemoselective Reactions of the Amino and Hydroxyl Groups

The differential reactivity of the amino and hydroxyl groups can be exploited to achieve chemoselectivity in various chemical transformations. The choice of reaction conditions, particularly pH, is the most critical factor in determining the outcome of a reaction.

Acylation Reactions

Acylation is a common transformation for both amino and hydroxyl groups. The selectivity of this reaction is highly dependent on the pH of the reaction medium.

-

N-Acylation (Amide Formation): Under neutral or basic conditions, the amino group is deprotonated and exists as the free amine (-NH2), which is a potent nucleophile. It will readily attack an acylating agent (e.g., an acid chloride or anhydride) to form a stable amide bond. The hydroxyl group, being a weaker nucleophile, will not react significantly under these conditions.

-

O-Acylation (Ester Formation): Under acidic conditions, the amino group is protonated to form an ammonium salt (-NH3+).[6] This protonation renders the nitrogen non-nucleophilic. The hydroxyl group, however, remains largely unprotonated and is available to react with an acylating agent to form an ester.[6]

References

- 1. benchchem.com [benchchem.com]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

(1R,3S)-3-Aminocyclopentanol CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-Aminocyclopentanol is a chiral bifunctional molecule that has emerged as a critical building block in modern medicinal chemistry. Its rigid cyclopentane scaffold, combined with the stereochemically defined trans configuration of its amino and hydroxyl groups, makes it an invaluable synthon for the asymmetric synthesis of complex pharmaceutical agents. The precise three-dimensional arrangement of these functional groups is paramount, as the therapeutic efficacy of many drugs is often attributed to a single enantiomer.

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and primary applications of this compound and its hydrochloride salt, serving as a resource for researchers and professionals in drug discovery and development.

Molecular Structure and Identification

The molecular structure of this compound is characterized by a five-membered ring with an amino group at position 3 and a hydroxyl group at position 1, both with a defined stereochemistry.

-

Molecular Formula: C₅H₁₁NO[1]

-

Molecular Weight: 101.15 g/mol [1]

-

IUPAC Name: (1R,3S)-3-aminocyclopentan-1-ol[1]

-

CAS Number: 1110772-05-8[2]

Molecular Structure:

(A simplified 2D representation showing the connectivity of atoms. The (1R,3S) stereochemistry defines the specific spatial orientation of the -OH and -NH2 groups.)

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound and its more commonly used hydrochloride salt is essential for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol [1] |

| Appearance | Yellow oil |

| pKa (Predicted) | 15.06 ± 0.40[2] |

| Storage Temperature | 2-8°C, protected from light[2] |

| Solubility | Soluble in Ethanol[5] |

Table 2: Physicochemical Properties of this compound Hydrochloride

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO[3] |

| Molecular Weight | 137.61 g/mol [3] |

| Appearance | White to pale yellow solid[3] |

| Melting Point | 93-96°C[3][6] |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water[3][7] |

| Storage Conditions | Inert atmosphere, Room Temperature[3][7] |

Synthesis and Manufacturing

The enantioselective synthesis of this compound is a key challenge, with several strategies developed to achieve high optical purity. A widely adopted and scalable approach is a chemo-enzymatic method, which ensures high stereoselectivity.[8]

Chemo-Enzymatic Synthesis Workflow

This multi-step synthesis begins with a hetero-Diels-Alder reaction, followed by reductive ring opening, enzymatic kinetic resolution to separate the desired enantiomer, and subsequent deprotection steps to yield the final product.[8][9]

References

- 1. This compound | C5H11NO | CID 21308749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. legendpharm.com [legendpharm.com]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound HYDROCHLORIDE CAS#: 124555-33-5 [amp.chemicalbook.com]

- 7. This compound hydrochloride CAS#: 1279032-31-3 [amp.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Synthetic Pathways of Enantiomerically Pure (1R,3S)-3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure (1R,3S)-3-Aminocyclopentanol is a critical chiral building block in the synthesis of numerous pharmaceutical compounds, most notably for the anti-HIV drug Bictegravir.[1][2] Its specific stereochemistry, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane ring, is vital for the biological activity of the final drug product.[1][2] This technical guide provides an in-depth review of the primary synthetic pathways to obtain this valuable intermediate with high optical purity, focusing on a widely employed chemoenzymatic route and an alternative asymmetric cycloaddition strategy. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic workflows.

Chemoenzymatic Synthesis of this compound Hydrochloride

A robust and scalable method for the synthesis of this compound hydrochloride involves a multi-step chemoenzymatic process.[2][3] This pathway is advantageous due to its high stereoselectivity and scalability, beginning with a Hetero-Diels-Alder reaction and culminating in the formation of the desired enantiomerically pure product.[2]

Caption: Overall workflow for the chemoenzymatic synthesis.

Step 1: Hetero-Diels-Alder Reaction

The synthesis commences with a Hetero-Diels-Alder reaction between cyclopentadiene and a nitroso compound generated in situ.[2][3]

Experimental Protocol:

In a suitable reaction vessel under a nitrogen atmosphere, tert-butyl hydroxylamine carbonate (1.0 eq.) is dissolved in 2-methyltetrahydrofuran. To this solution, copper chloride (0.1-0.2 eq.) and 2-ethyl-2-oxazoline (0.1-0.2 eq.) are added. The mixture is stirred at 20-30 °C, during which the tert-butyl hydroxylamine carbonate is oxidized to tert-butyl nitrosyl carbonate. Freshly cracked cyclopentadiene (1.5-2.0 eq.) is then added, and the reaction proceeds in situ to yield the racemic bicyclic adduct, cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester.[3]

Step 2: Reductive Ring Opening

The N-O bond of the bicyclic intermediate is selectively cleaved through a reduction reaction.[1][3]

Experimental Protocol:

The crude product from the previous step is dissolved in a mixture of acetic acid and water. Zinc powder (typically 2-3 equivalents) is added portion-wise while maintaining the temperature below 40°C. The reaction is stirred until completion, as monitored by TLC. Upon completion, the excess zinc is filtered off, and the filtrate is worked up to isolate the racemic cis-3-(tert-butoxycarbonylamino)cyclopent-4-en-1-ol.

Step 3: Enzymatic Kinetic Resolution

The key stereoselective step is the enzymatic kinetic resolution of the racemic alcohol, which allows for the separation of the desired enantiomer.[1]

Experimental Protocol:

The racemic alcohol is dissolved in methylene chloride. Vinyl acetate (5 eq.) and a lipase, such as Lipozyme40086, are added to the solution. The mixture is stirred at room temperature (approximately 25 °C) for 48 hours.[1] The enzyme selectively acylates one enantiomer, leaving the desired (1R,3S)-enantiomer as the unreacted alcohol. The enzyme is removed by filtration, and the acylated product is separated from the desired unreacted alcohol by silica gel column chromatography. This step is crucial for achieving high enantiomeric excess (>99%).[1]

Step 4: Hydrogenation

The double bond in the cyclopentene ring of the resolved alcohol is reduced via catalytic hydrogenation.[1]

Experimental Protocol:

The enantiomerically enriched alcohol is dissolved in a suitable solvent such as methanol or ethyl acetate. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1 atm, but can be up to 1.0 MPa) at room temperature until the starting material is consumed.[4] The catalyst is then carefully filtered off through a pad of celite, and the solvent is removed under reduced pressure to yield (1R,3S)-3-(tert-butoxycarbonylamino)cyclopentanol.

Step 5: Deacetylation (if applicable)

This step is necessary to remove the acetyl group from the unwanted enantiomer if it is to be recycled. For the desired unacylated enantiomer from the resolution, this step is bypassed.

Experimental Protocol:

The acetylated aminocyclopentanol is dissolved in a mixture of methanol and water. An alkali base such as lithium hydroxide is added, and the mixture is stirred at room temperature until the deacetylation is complete. The reaction is then neutralized, and the product is extracted with an organic solvent.

Step 6: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.[1]

Experimental Protocol:

The Boc-protected amino alcohol is dissolved in isopropanol. An acidic solution of hydrogen chloride in isopropanol, prepared in situ by the dropwise addition of acetyl chloride (1.5-2.5 eq.) to isopropanol (5.0-7.0 Vol.), is added to the solution. The reaction is stirred at room temperature (25 °C) for 12 hours. The system is then cooled to 0 °C to induce crystallization. The resulting white solid, this compound hydrochloride, is collected by filtration.[1]

Alternative Pathway: Asymmetric Cycloaddition

An alternative approach to establish the desired stereochemistry involves an asymmetric cycloaddition reaction using a chiral auxiliary.[4]

Caption: Workflow for the asymmetric cycloaddition pathway.

Step 1: Formation of Chiral N-Acyl Hydroxylamine

A chiral N-acyl hydroxylamine compound is prepared from a chiral hydroxy acid ester and hydroxylamine.[4]

Step 2: Asymmetric Cycloaddition

The chiral N-acyl hydroxylamine undergoes an asymmetric cycloaddition reaction with cyclopentadiene in the presence of an oxidizing agent to construct the two chiral centers of the target product with high stereoselectivity.[4]

Step 3: Hydrogenation

The resulting intermediate is subjected to hydrogenation to reduce the double bond, typically using palladium on carbon as a catalyst under a hydrogen atmosphere (0.1 to 1 MPa) at a temperature of 20 to 50 °C.[4]

Step 4: Deprotection and Salt Formation

The final steps involve the removal of the chiral auxiliary and any protecting groups, followed by the formation of the hydrochloride salt.[4] A reported procedure involves hydrogenation of the intermediate followed by the introduction of dry HCl gas into the filtrate to precipitate the final product.[4]

Quantitative Data Summary

The following table summarizes the reported yields and purity for the chemoenzymatic synthesis pathway. Data for the asymmetric cycloaddition pathway is less consistently reported in a step-wise manner.

| Step | Reaction | Key Reagents/Catalyst | Solvent | Yield (%) | Purity/ee |

| 1 & 2 | Hetero-Diels-Alder & Reductive Ring Opening | CuCl, 2-ethyl-2-oxazoline, Cyclopentadiene; Zn, Acetic Acid | 2-Methyltetrahydrofuran; Acetic Acid/Water | Not explicitly stated | Racemic |

| 3 | Enzymatic Kinetic Resolution | Lipozyme40086, Vinyl acetate | Methylene Chloride | 41% (of desired enantiomer) | >99% ee |

| 4, 5, 6 | Hydrogenation, Deprotection & Salt Formation | Pd/C, H₂; Acetyl chloride, Isopropanol | Methanol/Ethyl Acetate; Isopropanol | 69.8% (overall from resolved alcohol) | 99.75% (by GC) |

Conclusion

The chemoenzymatic synthesis of this compound hydrochloride is a well-established and scalable route that provides the target molecule with high enantiomeric purity.[1][2][3] The key to this pathway is the highly selective enzymatic kinetic resolution step. The alternative asymmetric cycloaddition pathway offers a potentially shorter route by establishing the stereochemistry early in the synthesis.[4] The choice of synthetic route will depend on factors such as scale, cost of starting materials and reagents, and the desired overall efficiency. This guide provides the necessary technical details to aid researchers and drug development professionals in making informed decisions for the synthesis of this crucial chiral intermediate.

References

- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 2. benchchem.com [benchchem.com]

- 3. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 4. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

Methodological & Application

Asymmetric Synthesis of Bictegravir: A Detailed Application Note and Protocol Utilizing (1R,3S)-3-Aminocyclopentanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the asymmetric synthesis of Bictegravir, a potent HIV-1 integrase strand transfer inhibitor. A key strategic element of this synthesis is the use of the chiral building block (1R,3S)-3-Aminocyclopentanol, which is crucial for establishing the desired stereochemistry in the final active pharmaceutical ingredient (API).[1][2] The protocols described herein are compiled from established chemical literature and patents, offering a robust guide for professionals in drug development and chemical synthesis.

Introduction

Bictegravir is a novel, potent, unboosted, once-daily HIV-1 Integrase Strand Transfer Inhibitor (INSTI). Its complex polycyclic structure necessitates a highly controlled and stereoselective synthetic route. The (1R,3S) stereochemistry of the aminocyclopentanol moiety is vital for the biological activity of Bictegravir. This application note focuses on a convergent synthetic strategy that couples the key chiral intermediate, this compound, with a functionalized pyridone core.

Overall Synthetic Strategy

The synthesis of Bictegravir can be conceptually divided into two main stages:

-

Stage 1: Synthesis of the Chiral Intermediate: The enantiomerically pure this compound hydrochloride is synthesized. A common and effective method involves a chemo-enzymatic process.[1][3]

-

Stage 2: Assembly of the Bictegravir Core: This stage involves the coupling of the chiral aminocyclopentanol with a pre-functionalized pyridone carboxylic acid derivative, followed by a series of cyclization and deprotection steps to yield Bictegravir.

The overall synthetic workflow is depicted below:

Experimental Protocols

Stage 1: Synthesis of this compound Hydrochloride

A highly effective method for preparing enantiomerically pure this compound hydrochloride involves a multi-step chemo-enzymatic sequence.[1][3]

Step 1: Hetero-Diels-Alder Reaction This step constructs the bicyclic core. Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene.

Step 2: Reductive Ring Opening The nitrogen-oxygen bond of the bicyclic intermediate is selectively cleaved using a zinc powder-acetic acid system to yield a racemic aminocyclopentenol derivative.

Step 3: Enzymatic Kinetic Resolution The racemic mixture is resolved using a lipase, such as Lipozyme 40086, in the presence of an acyl donor like vinyl acetate. This step selectively acetylates one enantiomer, allowing for their separation.

Step 4: Hydrogenation The double bond in the resolved cyclopentene ring is reduced via catalytic hydrogenation.

Step 5: Deprotection and Salt Formation The protecting groups (e.g., Boc and acetyl) are removed, followed by treatment with hydrochloric acid to afford the desired this compound hydrochloride.

A detailed protocol for the deprotection and salt formation of a Boc-protected precursor is provided below:

Protocol 1: Deprotection and Salt Formation [4]

| Reagent/Solvent | Molar Eq. / Volume |

| N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate | 1.0 |

| Isopropanol | ~1.0 V |

| Pivaloyl chloride | ~1.8 |

| Acetone | ~0.75 V |

Procedure:

-

Under a nitrogen atmosphere, charge isopropanol to a suitable reaction vessel and cool to 5 °C.

-

Slowly add pivaloyl chloride, maintaining the temperature at 5 °C.

-

After the addition, warm the mixture to 25 °C and stir for 30 minutes.

-

Add a solution of N-Boc-(1S,3R)-3-hydroxycyclopentyl carbamate in isopropanol dropwise.

-

Allow the reaction to proceed at room temperature for 12 hours, monitoring by GC.

-

Upon completion, cool the reaction to 0 °C and stir for 1 hour to complete precipitation.

-

Filter the solid product under a nitrogen atmosphere and wash the cake with cold isopropanol.

-

Suspend the filter cake in acetone, heat to 50 °C, and stir for 2 hours.

-

Cool the mixture to 0 °C, filter, and wash the cake with cold acetone.

-

Dry the product under vacuum at 40 °C for 12 hours to yield this compound hydrochloride.

| Parameter | Value |

| Overall Yield | 69.8% |

| Purity (GC) | 99.75% |

| Optical Isomer Impurities | < 0.01% |

Stage 2: Synthesis of Bictegravir

Step 1: Formation of the Key Intermediate via Acetal Hydrolysis and Imine Formation A pyridone acetal derivative is hydrolyzed in the presence of an acid to form an aldehyde intermediate. This aldehyde is then reacted in situ with this compound to form a key bicyclic intermediate.[5]

Protocol 2: Formation of the Bicyclic Intermediate [5]

| Reagent/Solvent | Molar Eq. / Volume |

| Pyridone Acetal (Compound 4 ) | 1.0 |

| Acetic Acid | ~5 V |

| Methanesulfonic Acid | ~0.3 |

| This compound | ~3.0 |

| Acetonitrile | ~5 V |

Procedure:

-

A mixture of the pyridone acetal, acetic acid, and methanesulfonic acid in acetonitrile is refluxed for 15 hours.

-

This compound is added, and the reaction is continued.

-

The reaction mixture is concentrated under reduced pressure.

-

The residue is worked up using an acidic aqueous solution and an organic solvent (e.g., DCM).

Step 2: Coupling with Trifluorobenzyl Amine The bicyclic intermediate is then coupled with 2,4,6-trifluorobenzyl amine.

Step 3: Demethylation to Yield Bictegravir The final step involves the demethylation of a methoxy group on the pyridone ring, typically using a Lewis acid such as magnesium bromide, to furnish Bictegravir.[5]

The logical relationship of this three-step synthesis of the core structure is illustrated below:

Data Summary

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of this compound Hydrochloride

| Step | Key Reagents/Enzyme | Solvent | Yield | Enantiomeric Excess (ee) | Purity |

| Enzymatic Resolution | Lipozyme 40086, Vinyl Acetate | Methylene Chloride | 41% | >99% | - |

| Deprotection & Salt Formation | Pivaloyl chloride, Isopropanol | Isopropanol | 69.8% (overall) | - | 99.75% (GC) |

| Boc Deprotection | HCl in Dioxane | Dioxane | 95% | - | - |

Table 2: Bictegravir Synthesis

| Step | Starting Materials | Key Reagents | Solvent | Yield |

| Bicyclic Intermediate Formation | Pyridone Acetal, this compound | HOAc, MeSO3H | Acetonitrile | - |

| Coupling | Bicyclic Intermediate, 2,4,6-Trifluorobenzyl Amine | - | - | - |

| Demethylation | Penultimate Intermediate | MgBr2 | - | - |

Note: Specific yields for the final steps of Bictegravir synthesis are often proprietary and not publicly disclosed in detail.

Conclusion

The asymmetric synthesis of Bictegravir is a testament to modern synthetic organic chemistry, where the strategic use of chiral building blocks like this compound is paramount. The chemo-enzymatic synthesis of this intermediate offers a scalable and highly stereoselective route. The subsequent coupling and cyclization reactions to form the complex polycyclic core of Bictegravir require careful control of reaction conditions. The protocols and data presented in this application note provide a valuable resource for researchers and professionals engaged in the synthesis of this important antiretroviral agent.

References

- 1. benchchem.com [benchchem.com]

- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 5. tandfonline.com [tandfonline.com]

Application Notes and Protocols: (1R,3S)-3-Aminocyclopentanol as a Chiral Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (1R,3S)-3-aminocyclopentanol as a chiral building block in medicinal chemistry. The unique stereochemistry of this compound, featuring a trans relationship between the amino and hydroxyl groups on a cyclopentane scaffold, makes it a valuable synthon for the asymmetric synthesis of complex pharmaceutical agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound, particularly its hydrochloride salt, is essential for its effective application in synthesis.

| Property | Value |

| Molecular Formula | C₅H₁₁NO |

| Molecular Weight | 101.15 g/mol |

| Appearance | White to pale yellow solid |

| Melting Point | 93-96°C (for hydrochloride salt) |

| Solubility | Soluble in Ethanol; Slightly soluble in DMSO and Water (for hydrochloride salt) |

| Storage | Inert atmosphere, Room Temperature |

Application in Antiviral Drug Synthesis: The Case of Bictegravir

A prime example of the utility of this compound is its role as a key intermediate in the synthesis of Bictegravir, a potent, once-daily, unboosted HIV-1 integrase strand transfer inhibitor (INSTI).[1] The specific (1R,3S) stereochemistry is crucial for the biological activity of the final drug molecule.

Biological Activity of Bictegravir

Bictegravir exhibits potent and selective antiretroviral activity in vitro.[1] The following table summarizes its inhibitory concentrations against HIV-1.

| Parameter | Value (nM) | Cell Type |

| IC₅₀ (Strand Transfer Activity) | 7.5 ± 0.3 | - |

| EC₅₀ | 1.5 - 2.4 | T-cell lines and primary human T lymphocytes |

Bictegravir also demonstrates a favorable resistance profile, maintaining activity against HIV-1 variants resistant to other classes of antiretrovirals.[1]

Synthetic Pathway Overview: From this compound to Bictegravir